molecular formula C22H23BrN2O4S B2792418 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 899917-08-9

4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2792418
CAS No.: 899917-08-9
M. Wt: 491.4
InChI Key: QWYFANUPNWEAJH-UHFFFAOYSA-N
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Description

The compound 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione is a complex organic molecule featuring a combination of bromophenyl, ethyl, methyl, thioxo, dihydroimidazolyl, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as NMR and mass spectrometry, is crucial for monitoring the synthesis and confirming the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

The compound 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets. For example, in cancer cells, the compound may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-bromophenyl)-2-ethyl-2-methyl-1-(3,4,5-trimethoxybenzoyl)-2,5-dihydro-1H-imidazole-5-thione lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-(4-bromophenyl)-2-ethyl-2-methyl-5-sulfanylideneimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4S/c1-6-22(2)24-18(13-7-9-15(23)10-8-13)21(30)25(22)20(26)14-11-16(27-3)19(29-5)17(12-14)28-4/h7-12H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYFANUPNWEAJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N=C(C(=S)N1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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